molecular formula C8H9ClO2 B1639813 2-Chloro-4-ethoxyphenol CAS No. 344326-18-7

2-Chloro-4-ethoxyphenol

Cat. No.: B1639813
CAS No.: 344326-18-7
M. Wt: 172.61 g/mol
InChI Key: JZSAWZOQBDSSNN-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxyphenol is an organic compound with the molecular formula C8H9ClO2 It is a derivative of phenol, where the hydroxyl group is substituted with a chlorine atom at the second position and an ethoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethoxyphenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-chlorophenol with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-ethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate are commonly used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

    Substitution: Electrophilic reagents such as bromine, chlorine, and nitrating agents are used under acidic or basic conditions.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenols depending on the reagents used

Scientific Research Applications

2-Chloro-4-ethoxyphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, adhesives, and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethoxyphenol involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. It can also undergo redox reactions, influencing cellular redox states and potentially affecting biological processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 2-Chloro-4-methoxyphenol
  • 2-Chloro-4-nitrophenol
  • 2-Chloro-4-aminophenol

Comparison: 2-Chloro-4-ethoxyphenol is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its analogs For instance, 2-Chloro-4-methoxyphenol has a methoxy group instead of an ethoxy group, leading to differences in reactivity and solubility

Properties

IUPAC Name

2-chloro-4-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSAWZOQBDSSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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